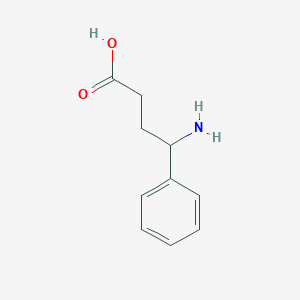
Acide 4-amino-4-phénylbutanoïque
Vue d'ensemble
Description
4-Amino-4-phenylbutanoic acid, also known as Phenibut, is a central nervous system depressant with anxiolytic effects . It has a molecular weight of 179.22 and a molecular formula of C10H13NO2 .
Molecular Structure Analysis
The molecular structure of 4-Amino-4-phenylbutanoic acid consists of a phenyl group attached to a four-carbon chain, with an amino group on the fourth carbon .Physical And Chemical Properties Analysis
4-Amino-4-phenylbutanoic acid is a solid at room temperature. It has a predicted melting point of 259.02°C and a predicted boiling point of 332.3°C at 760 mmHg. Its predicted density is 1.2 g/cm³, and it has a refractive index of n20D 1.56 .Applications De Recherche Scientifique
Études de neurotransmission
Acide 4-amino-4-phénylbutanoïque : est souvent étudié comme précurseur pour la synthèse d'analogues de l'acide gamma-aminobutyrique (GABA) . Ces analogues sont importants dans l'étude de la neurotransmission, car le GABA est le principal neurotransmetteur inhibiteur du système nerveux central. La recherche dans ce domaine peut conduire à une meilleure compréhension des troubles neurologiques et au développement de nouveaux traitements.
Synthèse de polymères
Ce composé a des applications potentielles en science des polymères en raison de sa capacité à former des polymères . Les polymères dérivés de l'this compound pourraient avoir des propriétés uniques adaptées aux applications industrielles, telles que la création de nouveaux matériaux ayant des résistances mécaniques ou thermiques spécifiques.
Agents antimicrobiens
Des modifications de l'this compound ont été explorées pour améliorer les activités antimicrobiennes et anti-biofilms sélectives des peptides . Ceci est particulièrement pertinent dans le développement de nouveaux traitements contre les bactéries résistantes aux médicaments, offrant une stratégie prometteuse pour lutter contre les agents pathogènes résistants.
Inhibition du stress du réticulum endoplasmique
Des dérivés de l'this compound, tels que l'acide 4-phénylbutyrique (4-PBA), ont été utilisés comme inhibiteurs sélectifs du stress du réticulum endoplasmique (ERS) . L'ERS est impliqué dans diverses maladies, notamment le diabète, le cancer et les troubles neurodégénératifs. L'inhibition de l'ERS peut être une stratégie thérapeutique pour ces affections.
Développement de peptides bioactifs
La substitution d'acides aminés dans les peptides bioactifs par des dérivés de l'this compound peut entraîner des propriétés améliorées . Par exemple, la substitution de résidus de leucine dans les peptides antimicrobiens peut augmenter leur sélectivité et réduire la cytotoxicité, ce qui les rend plus efficaces en tant qu'agents thérapeutiques.
Agents neuroprotecteurs
La recherche sur les analogues du GABA dérivés de l'this compound peut conduire au développement d'agents neuroprotecteurs . Ces agents pourraient potentiellement être utilisés pour traiter les maladies neurodégénératives en protégeant les neurones des dommages ou de la mort.
Mécanisme D'action
Target of Action
4-Amino-4-phenylbutanoic acid, also known as Phenibut, is a central nervous system depressant with anxiolytic effects . It is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . The primary targets of this compound are the GABA receptors in the brain .
Mode of Action
Phenibut is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Biochemical Pathways
Phenibut affects the GABAergic pathway, which is one of the major inhibitory neurotransmission pathways in the brain . By acting as a GABA B receptor agonist, it enhances the inhibitory effects of GABA in the brain . This results in decreased neuronal excitability, which can lead to effects such as sedation, anxiolysis, and mood enhancement .
Pharmacokinetics
Phenibut is well-absorbed in the body with a bioavailability of ≥63% for a 250 mg dose . It has a minimal metabolism in the liver, and its metabolites are inactive . The onset of action of Phenibut has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours . It is excreted in the urine, with 63% of the dose being unchanged .
Result of Action
The molecular and cellular effects of Phenibut’s action include decreased neuronal excitability, leading to sedation, anxiolysis, and mood enhancement . Some studies also report antineoplastic properties of Phenibut, showing that it can promote growth arrest and apoptosis of cancer cells .
Action Environment
The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of Phenibut. Additionally, factors such as diet, individual metabolism, and concurrent use of other medications can also influence the action and efficacy of Phenibut .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Amino-4-phenylbutanoic acid is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .
Cellular Effects
The cellular effects of 4-Amino-4-phenylbutanoic acid are primarily related to its role as a GABA B receptor agonist . It has been found in dietary supplements and is sold for a variety of uses, including sleep, stress reduction, and nootropic (“smart pill”) effects .
Molecular Mechanism
The molecular mechanism of 4-Amino-4-phenylbutanoic acid involves its action as a GABA B receptor agonist . This means it binds to GABA B receptors, mimicking the action of the neurotransmitter GABA, which is known to inhibit neuronal activity .
Temporal Effects in Laboratory Settings
The onset of action of 4-Amino-4-phenylbutanoic acid has been reported to be 2 to 4 hours orally and 20 to 30 minutes rectally . The peak effects are described as occurring 4 to 6 hours following oral ingestion, and the total duration for the oral route has been reported to be 15 to 24 hours .
Metabolic Pathways
It is known that amino acids play a crucial role in various metabolic pathways, including those involved in the synthesis of proteins, hormones, and other biomolecules .
Transport and Distribution
It is known that amino acids are transported across cell membranes by specific transport proteins .
Subcellular Localization
The localization of a molecule within a cell can have significant effects on its activity or function .
Propriétés
IUPAC Name |
4-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLDIVWWGHNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307224 | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-60-5 | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-amino-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1011-60-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


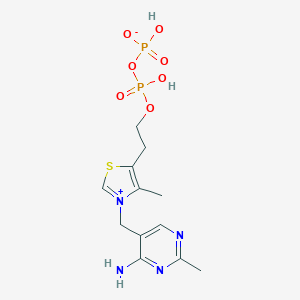
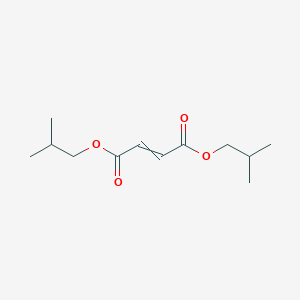
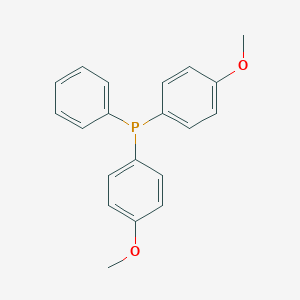
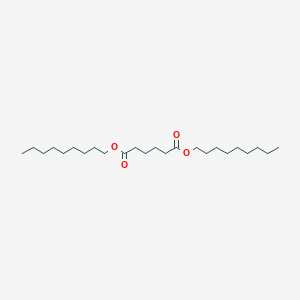
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
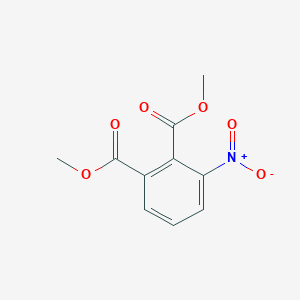
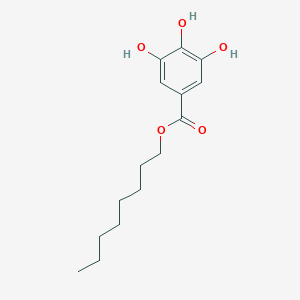


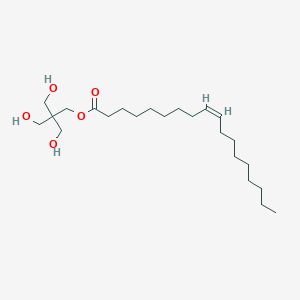
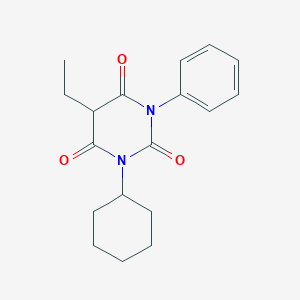
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)

